3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide hydrochloride
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Overview
Description
3-(Aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide hydrochloride is a chemical compound characterized by its trifluoroethyl group and sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-aminomethylbenzenesulfonyl chloride with 2,2,2-trifluoroethanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the sulfonamide group to sulfonyl chloride.
Reduction: Reduction reactions can be performed to convert the trifluoroethyl group to a less fluorinated derivative.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions often employ reducing agents like lithium aluminum hydride.
Substitution reactions typically use nucleophiles like ammonia or amines, with reaction conditions varying based on the specific nucleophile used.
Major Products Formed:
Oxidation: Sulfonyl chloride derivatives.
Reduction: Less fluorinated ethyl derivatives.
Substitution: Various amine-substituted products.
Scientific Research Applications
This compound has diverse applications across multiple scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
3-(Aminomethyl)benzenesulfonamide
N-(2,2,2-trifluoroethyl)benzenesulfonamide
3-(Aminomethyl)benzene-1-sulfonic acid
Uniqueness: 3-(Aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide hydrochloride is unique due to the presence of both the trifluoroethyl group and the sulfonamide group, which confer distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S.ClH/c10-9(11,12)6-14-17(15,16)8-3-1-2-7(4-8)5-13;/h1-4,14H,5-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGQKGHUOYFPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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